molecular formula C10H7FIN B6174679 8-fluoro-3-iodo-4-methylquinoline CAS No. 2245282-60-2

8-fluoro-3-iodo-4-methylquinoline

Cat. No. B6174679
CAS RN: 2245282-60-2
M. Wt: 287.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3-iodo-4-methylquinoline (FIQ) is a quinoline derivative that has been used in a wide range of scientific research applications due to its unique properties. FIQ is a highly reactive compound that can be used in organic synthesis, as a reagent in biochemical and physiological studies, and as a potential therapeutic agent. This article aims to provide an overview of FIQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

8-fluoro-3-iodo-4-methylquinoline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. This compound has also been used in biochemical and physiological studies to examine the effects of drugs and other substances on cells and tissues. It has been used as an imaging agent to study the distribution of drugs in the body, and to measure the concentration of drugs in certain areas of the body.

Mechanism of Action

8-fluoro-3-iodo-4-methylquinoline is a highly reactive compound that can interact with molecules in a variety of ways. It can form covalent bonds with molecules, which can alter the structure and function of the molecule. This compound can also interact with receptors on the surface of cells, which can activate or inhibit certain cellular processes. Finally, this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other substances, which can lead to an increase in the concentration of the drug in the body. It has also been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects. In addition, this compound has been shown to have protective effects against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

8-fluoro-3-iodo-4-methylquinoline has several advantages for use in laboratory experiments. It is a highly reactive compound that can interact with molecules in a variety of ways, making it useful for a wide range of studies. In addition, this compound is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments. However, this compound also has several limitations. It is a highly reactive compound, which can make it difficult to handle and store, and it can be toxic if not handled properly.

Future Directions

8-fluoro-3-iodo-4-methylquinoline has a variety of potential future applications. It could be used in the development of new drugs, as an imaging agent to study the distribution of drugs in the body, and to measure the concentration of drugs in certain areas of the body. It could also be used in the development of new therapeutic agents and to study the effects of drugs and other substances on cells and tissues. In addition, this compound could be used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. Finally, this compound could be used to study the effects of oxidative stress and cellular damage.

Synthesis Methods

8-fluoro-3-iodo-4-methylquinoline can be synthesized in a few different ways. The most common method is the reaction of 4-methylquinoline with iodine and fluoroacetyl bromide in a polar solvent such as acetonitrile. This reaction yields an intermediate product, 2-fluoro-3-iodo-4-methylquinoline, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoro-3-iodo-4-methylquinoline involves the introduction of a fluorine and iodine atom onto a quinoline ring. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "4-methylquinoline", "fluorine gas", "iodine", "sodium iodide", "sulfuric acid", "hydrogen peroxide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Nitration of 4-methylquinoline using sulfuric acid and nitric acid to yield 8-nitro-4-methylquinoline.", "Step 2: Reduction of 8-nitro-4-methylquinoline using hydrogen gas and palladium on carbon catalyst to yield 8-amino-4-methylquinoline.", "Step 3: Protection of the amino group using acetic anhydride and pyridine to yield N-acetyl-8-amino-4-methylquinoline.", "Step 4: Halogenation of N-acetyl-8-amino-4-methylquinoline using iodine and sodium iodide in acetone to yield N-acetyl-8-amino-3-iodo-4-methylquinoline.", "Step 5: Deacetylation of N-acetyl-8-amino-3-iodo-4-methylquinoline using potassium carbonate and methanol to yield 8-amino-3-iodo-4-methylquinoline.", "Step 6: Fluorination of 8-amino-3-iodo-4-methylquinoline using fluorine gas and potassium fluoride in acetonitrile to yield 8-fluoro-3-iodo-4-methylquinoline." ] }

CAS RN

2245282-60-2

Molecular Formula

C10H7FIN

Molecular Weight

287.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.